Cas no 2228386-47-6 (4-(3-ethynylphenyl)-2-methylbutanoic acid)

4-(3-ethynylphenyl)-2-methylbutanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3-ethynylphenyl)-2-methylbutanoic acid
- 2228386-47-6
- EN300-1768260
-
- インチ: 1S/C13H14O2/c1-3-11-5-4-6-12(9-11)8-7-10(2)13(14)15/h1,4-6,9-10H,7-8H2,2H3,(H,14,15)
- InChIKey: LFRVTXLWJKXAGR-UHFFFAOYSA-N
- ほほえんだ: OC(C(C)CCC1C=CC=C(C#C)C=1)=O
計算された属性
- せいみつぶんしりょう: 202.099379685g/mol
- どういたいしつりょう: 202.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 37.3Ų
4-(3-ethynylphenyl)-2-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768260-1.0g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1768260-10.0g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 10g |
$6697.0 | 2023-06-03 | ||
Enamine | EN300-1768260-0.1g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 0.1g |
$1371.0 | 2023-09-20 | ||
Enamine | EN300-1768260-1g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 1g |
$1557.0 | 2023-09-20 | ||
Enamine | EN300-1768260-0.5g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 0.5g |
$1495.0 | 2023-09-20 | ||
Enamine | EN300-1768260-0.25g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 0.25g |
$1432.0 | 2023-09-20 | ||
Enamine | EN300-1768260-0.05g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 0.05g |
$1308.0 | 2023-09-20 | ||
Enamine | EN300-1768260-5g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 5g |
$4517.0 | 2023-09-20 | ||
Enamine | EN300-1768260-2.5g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 2.5g |
$3051.0 | 2023-09-20 | ||
Enamine | EN300-1768260-5.0g |
4-(3-ethynylphenyl)-2-methylbutanoic acid |
2228386-47-6 | 5g |
$4517.0 | 2023-06-03 |
4-(3-ethynylphenyl)-2-methylbutanoic acid 関連文献
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
4-(3-ethynylphenyl)-2-methylbutanoic acidに関する追加情報
Recent Advances in the Study of 4-(3-Ethynylphenyl)-2-methylbutanoic Acid (CAS: 2228386-47-6)
The compound 4-(3-ethynylphenyl)-2-methylbutanoic acid (CAS: 2228386-47-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its ethynylphenyl and methylbutanoic acid moieties, has been the subject of several studies aimed at elucidating its biological activity, pharmacokinetic properties, and synthetic pathways. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 4-(3-ethynylphenyl)-2-methylbutanoic acid, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and reduced side products. This advancement is critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
In terms of biological activity, 4-(3-ethynylphenyl)-2-methylbutanoic acid has shown promising results as a modulator of inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that the compound exhibits potent inhibitory effects on key pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings suggest its potential utility in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also been conducted to evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Research published in Drug Metabolism and Disposition in 2024 revealed that 4-(3-ethynylphenyl)-2-methylbutanoic acid has favorable oral bioavailability and a relatively long half-life in rodent models. These properties make it a viable candidate for further development as an oral therapeutic agent.
Furthermore, computational modeling and molecular docking studies have provided insights into the compound's mechanism of action. A recent study in the Journal of Chemical Information and Modeling utilized molecular dynamics simulations to identify potential binding sites of 4-(3-ethynylphenyl)-2-methylbutanoic acid on target proteins involved in inflammation and immune response. These findings could guide the design of more potent derivatives with enhanced selectivity and efficacy.
Despite these promising developments, challenges remain in the clinical translation of 4-(3-ethynylphenyl)-2-methylbutanoic acid. Issues such as potential off-target effects and long-term toxicity need to be addressed through rigorous preclinical testing. Ongoing research is also exploring the compound's potential in combination therapies, where it may synergize with existing drugs to improve therapeutic outcomes.
In conclusion, 4-(3-ethynylphenyl)-2-methylbutanoic acid (CAS: 2228386-47-6) represents a promising candidate for the development of novel anti-inflammatory therapeutics. Recent advances in its synthesis, biological evaluation, and pharmacokinetic profiling have laid a solid foundation for future research. Continued efforts to optimize its properties and explore its therapeutic potential will be crucial in advancing this compound toward clinical applications.
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